3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
Overview
Description
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a 1,2,4-oxadiazole ring substituted with a cyclopropyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to exhibit anti-infective properties . They have shown activity against a variety of microorganisms, including bacteria and fungi .
Mode of Action
It is known that 1,2,4-oxadiazoles, a class of compounds to which this compound belongs, interact with their targets in a way that results in anti-infective activity
Biochemical Pathways
Considering the anti-infective properties of similar compounds, it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and proliferation of the infecting organisms . The downstream effects of such interference would likely include the inhibition of growth or even the death of the targeted organisms.
Result of Action
Based on the reported anti-infective properties of similar compounds, it can be inferred that this compound may exert its effects by inhibiting the growth of or killing the targeted organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a nitrile oxide with a nitrile to form the 1,2,4-oxadiazole ring. The cyclopropyl group can be introduced through various synthetic strategies, such as cyclopropanation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the formation of the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the oxadiazole ring or the pyridine ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or oxadiazole rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can lead to the formation of reduced analogs.
Scientific Research Applications
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological systems and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
- 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
- 3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)pyridine
Uniqueness
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine is unique due to the specific positioning of the cyclopropyl group and the oxadiazole ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
5-cyclopropyl-3-pyridin-3-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-2-8(6-11-5-1)9-12-10(14-13-9)7-3-4-7/h1-2,5-7H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPXFMBPDVRIJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801249431 | |
Record name | 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801249431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31827-43-7 | |
Record name | 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31827-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801249431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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